molecular formula C13H16ClNO B1361510 4-chloro-N-cyclohexylbenzamide CAS No. 57707-20-7

4-chloro-N-cyclohexylbenzamide

Cat. No. B1361510
CAS RN: 57707-20-7
M. Wt: 237.72 g/mol
InChI Key: KSXFAESIEUQWLY-UHFFFAOYSA-N
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Patent
US03968211

Procedure details

Cyclohexylamine (80 gm., 0.8 mole) is dissolved in 2.5 l. of benzene and treated dropwise with 70 gm. (0.4 mole) of p-chlorobenzoyl chloride in 250 ml. of benzene over 45 minutes with intermittent cooling to maintain reaction temperature between 22°-30°. After stirring an additional 15 minutes, the mixture is diluted with benzene and washed with water. A suspended solid is filtered and the filtrate concentrated to 1 l. to give a second crop; these are combined and recrystallized from methanol, 65.0 gm. (68.5%), m.p. 191°-193°.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1>C1C=CC=CC=1>[CH:1]1([NH:7][C:13](=[O:14])[C:12]2[CH:16]=[CH:17][C:9]([Cl:8])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
reaction temperature between 22°-30°
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
A suspended solid is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to 1 l
CUSTOM
Type
CUSTOM
Details
to give a second crop
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol, 65.0 gm

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(CCCCC1)NC(C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.